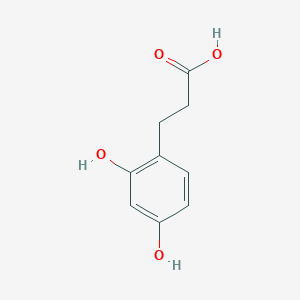

3-(2,4-Dihydroxyphenyl)propanoic acid

Descripción general

Descripción

3-(2,4-Dihydroxyphenyl)propanoic acid, also known as Dihydrocaffeic acid or DHCA, is a phytochemical found in grapes and other plants . It is a 3,4-dihydroxyphenylalanine (DOPA) analog and a building block for heterocyclic compounds . It is a potent and competitive tyrosinase inhibitor, inhibiting L-Tyrosine and DL-DOPA .

Molecular Structure Analysis

The molecular formula of 3-(2,4-Dihydroxyphenyl)propanoic acid is C9H10O4 . The molecular weight is 182.17 .Chemical Reactions Analysis

3-(2,4-Dihydroxyphenyl)propanoic acid exhibits oxidation activity . It may be used as a substrate for the o-diphenolase in microplate assays of serum and hemocyte supernatants from QXR3 and wild type oysters for the quantitation of o-diphenolase activity .Physical And Chemical Properties Analysis

The melting point of 3-(2,4-Dihydroxyphenyl)propanoic acid is 158-162 °C . Further physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Medicine: Tyrosinase Inhibition

3-(2,4-Dihydroxyphenyl)propanoic acid has been identified as a potent and competitive inhibitor of tyrosinase, an enzyme crucial in melanin synthesis . It inhibits L-Tyrosine and DL-DOPA with IC50 and Ki values of 3.02 μM and 11.5 μM, respectively. This property is significant for medical research into treatments for hyperpigmentation disorders.

Agriculture: Oyster Disease Resistance

In agriculture, particularly aquaculture, this compound serves as a substrate for o-diphenolase in microplate assays of serum and hemocyte supernatants from oysters . This application is vital for quantifying o-diphenolase activity, which is related to disease resistance in oysters, a valuable food resource.

Biotechnology: Enzyme Activity Assays

Biotechnological research utilizes 3-(2,4-Dihydroxyphenyl)propanoic acid in enzyme activity assays. It’s used as a substrate for o-diphenolase, which is important in studying enzyme kinetics and mechanisms .

Environmental Science: Antioxidant Properties

This compound’s antioxidant properties are of interest in environmental science. Antioxidants play a role in mitigating oxidative stress caused by environmental pollutants, and this compound’s efficacy and mechanisms are a subject of ongoing research .

Materials Science: Building Block for Heterocyclic Compounds

3-(2,4-Dihydroxyphenyl)propanoic acid is a precursor in synthesizing heterocyclic compounds . These compounds have a wide range of applications, including the development of new materials with potential electronic, optical, and mechanical properties.

Food Industry: Obesity Prevention

Research in the food industry has explored the use of microbial phenolic metabolites, including 3-(2,4-Dihydroxyphenyl)propanoic acid, for preventing obesity in high-fat diet mice models. These studies focus on the compound’s influence on lipid metabolism and oxidative stress responses .

Cosmetics: Skin Health

In the cosmetics industry, the tyrosinase inhibition property of 3-(2,4-Dihydroxyphenyl)propanoic acid is leveraged for developing skin lightening products. It helps in reducing the synthesis of melanin, which can lead to a more even skin tone .

Analytical Chemistry: Substrate for Assays

Lastly, in analytical chemistry, this compound is used as a substrate for various assays, including those measuring o-diphenolase activity. Its role in these assays is crucial for accurate measurement and analysis of enzyme activities .

Mecanismo De Acción

Target of Action

The primary target of 3-(2,4-Dihydroxyphenyl)propanoic acid, also known as DPPacid, is tyrosinase , an enzyme that plays a crucial role in the production of melanin . DPPacid acts as a potent and competitive inhibitor of tyrosinase .

Mode of Action

DPPacid interacts with tyrosinase by inhibiting its action on its substrates, L-Tyrosine and DL-DOPA . The IC50 and Ki values, which are measures of the effectiveness of DPPacid as an inhibitor, are 3.02 μM and 11.5 μM respectively .

Biochemical Pathways

The inhibition of tyrosinase by DPPacid affects the melanin synthesis pathway. By inhibiting tyrosinase, DPPacid prevents the conversion of tyrosine into melanin, thereby affecting the coloration of skin, hair, and eyes

Result of Action

The molecular and cellular effects of DPPacid’s action primarily involve the reduction of melanin production due to the inhibition of tyrosinase . This could potentially lead to a decrease in pigmentation in various tissues.

Safety and Hazards

Propiedades

IUPAC Name |

3-(2,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCMTJPPXSGYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204854 | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dihydroxyphenyl)propanoic acid | |

CAS RN |

5631-68-5 | |

| Record name | 2,4-Dihydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5631-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5631-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Dihydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0126386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

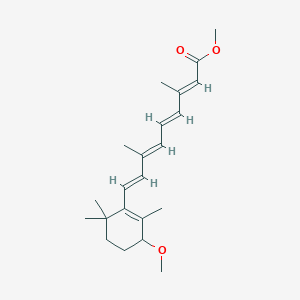

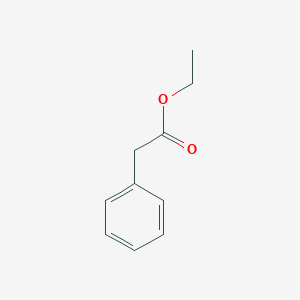

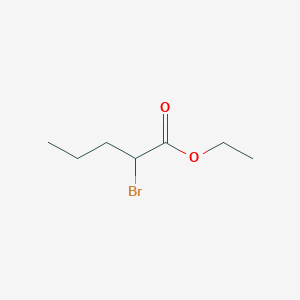

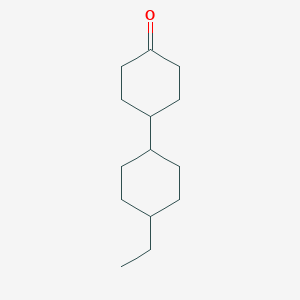

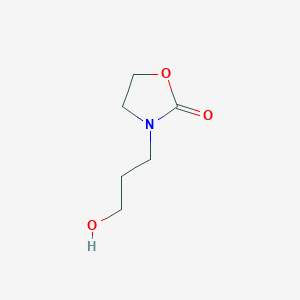

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)

![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)